QL47B

Target engagement Pull-down assay Streptavidin detection

QL47B is a research-grade, biotinylated BTK inhibitor for covalent target capture. It enables pull-down and streptavidin-based detection in mechanistic studies where generic BTK inhibitors fail. Note: IC50 is 1.3 μM; use at 5-10 μM for full engagement.

Molecular Formula C46H55N9O7S
Molecular Weight 878.1 g/mol
Cat. No. B12375086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQL47B
Molecular FormulaC46H55N9O7S
Molecular Weight878.1 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=CCNCCOCCOCCOCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)C=C5
InChIInChI=1S/C46H55N9O7S/c1-53-29-34(28-50-53)32-9-12-37-36(25-32)45-33(27-49-37)10-13-43(58)55(45)35-11-8-31-14-18-54(39(31)26-35)42(57)7-4-15-47-16-19-60-21-23-62-24-22-61-20-17-48-41(56)6-3-2-5-40-44-38(30-63-40)51-46(59)52-44/h4,7-13,25-29,38,40,44,47H,2-3,5-6,14-24,30H2,1H3,(H,48,56)(H2,51,52,59)/b7-4+/t38-,40-,44-/m0/s1
InChIKeyTVYCWMKORACVJH-DIIQYSFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QL47B: A Biotinylated Covalent BTK Probe for Mechanistic and Affinity-Based Applications


QL47B (CAS 1579278-92-4) is a biotinylated analogue of QL47, a covalent irreversible Bruton's tyrosine kinase (BTK) inhibitor that binds Cys481 [1]. While QL47 exhibits potent BTK inhibition (IC₅₀ 7 nM), QL47B demonstrates a reduced biochemical IC₅₀ of 1.3 μM due to the biotin moiety addition . The compound is structurally derived from the acrylamide-containing tricyclic quinoline scaffold and functions as an affinity probe for BTK target engagement studies and pull-down assays [1]. Unlike clinical BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib) that are optimized for therapeutic use, QL47B is a research-grade tool compound specifically designed for mechanistic investigations where biotin-streptavidin detection systems are required .

Why Standard BTK Inhibitors Cannot Substitute for QL47B in Affinity-Based Detection Workflows


Generic substitution of QL47B with non-biotinylated BTK inhibitors (e.g., ibrutinib, acalabrutinib, or QL47) fails specifically in applications requiring covalent target capture, pull-down, or streptavidin-based detection [1]. While clinical BTK inhibitors achieve higher potency (ibrutinib IC₅₀ 0.5 nM; acalabrutinib IC₅₀ 3 nM) and favorable pharmacokinetics suitable for therapeutic studies, they lack the biotin functional group essential for affinity enrichment and visualization [2]. Conversely, QL47 itself, though structurally identical except for the biotin moiety, demonstrates 186-fold higher biochemical potency (7 nM vs. 1.3 μM) than QL47B, making direct activity comparisons across these tool compounds invalid . Furthermore, the documented poor microsomal stability of the QL47 scaffold precludes in vivo pharmacological studies regardless of which analogue is selected, reinforcing that the primary procurement decision hinges on whether the experimental endpoint requires biotin-mediated detection .

QL47B Differentiation Evidence: Quantitative Comparison Against Non-Biotinylated BTK Inhibitors and Structural Analogues


Biotin-Functionalized Affinity Capture Capability vs. Non-Biotinylated Clinical BTK Inhibitors

QL47B incorporates a biotin moiety covalently attached to the tricyclic quinoline scaffold, enabling direct streptavidin-based detection, pull-down, and target engagement assays without requiring secondary antibody amplification or radioisotopic labeling [1]. In contrast, clinical BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib lack any biotin functional group, rendering them incompatible with streptavidin-based affinity capture workflows unless conjugated post-synthesis [2]. The biotin was installed at a position analogous to where fluorophores (e.g., BODIPY) have previously been appended to ibrutinib, indicating rational design for detection compatibility [1].

Target engagement Pull-down assay Streptavidin detection

Biochemical BTK Inhibition Potency Reduction vs. Parent Compound QL47

QL47B exhibits a biochemical BTK IC₅₀ of 1.3 μM, representing a 186-fold reduction in potency compared to the parent compound QL47 (IC₅₀ 7 nM) . This potency attenuation results directly from biotin conjugation to the acrylamide-containing tricyclic quinoline core, which sterically or electronically interferes with ATP-binding site engagement at Cys481 [1]. The reduction is consistent across vendor datasheets and primary literature, confirming reproducibility of this structure-activity relationship .

BTK inhibition Structure-activity relationship IC₅₀

Covalent Irreversible Binding Mechanism with Target Degradation Induction vs. Reversible Inhibitors

QL47B retains the covalent irreversible binding mechanism of the QL47 scaffold, forming a permanent bond with BTK Cys481 that induces target protein degradation following kinase inhibition [1]. This contrasts with reversible BTK inhibitors (e.g., pirtobrutinib, nemtabrutinib) that dissociate from the target and do not trigger degradation [2]. The degradation effect was demonstrated in the original QL47 characterization studies, showing that covalent modification leads to shortened cellular BTK half-life .

Covalent inhibitor Cys481 binding Target degradation

In Vivo Inapplicability Due to Scaffold Microsomal Instability vs. Clinical-Grade BTK Inhibitors

The QL47 scaffold, including QL47B, exhibits poor microsomal stability with a half-life of approximately 1.2 minutes in mouse liver microsomes, precluding in vivo pharmacological studies . This rapid metabolic degradation contrasts sharply with clinical BTK inhibitors: ibrutinib demonstrates a human plasma half-life of 4-6 hours, acalabrutinib 0.9-1.6 hours, and zanubrutinib 2-4 hours [1]. Vendors explicitly state that QL47 is not recommended for in vivo studies due to this stability limitation, which applies equally to QL47B .

Microsomal stability Pharmacokinetics In vivo compatibility

Selectivity Profile: BTK-Focused Inhibition with Reduced Off-Target Activity vs. First-Generation Covalent Inhibitors

The QL47 scaffold demonstrates high BTK selectivity: among 456 kinases profiled in affinity-based selectivity assays, potent inhibition is observed primarily for BTK, with BMX inhibition at comparable potency (IC₅₀ 6.6 nM) . TEC, BLK, and PI3K inhibition occurs only at >29-fold higher concentrations (IC₅₀ 195 nM, 366 nM, and 696 nM, respectively), and 29 additional kinases show IC₅₀ ≥1.2 μM . This selectivity profile is more restricted than first-generation ibrutinib, which inhibits EGFR, ITK, and TEC at sub-100 nM concentrations and is associated with clinical off-target toxicities (atrial fibrillation, bleeding) [1]. While QL47B retains this selectivity profile, the quantitative data derives from QL47 and is inferred to apply to QL47B given shared binding pharmacophore .

Kinase selectivity Off-target profiling TEC family

Antiproliferation Potency in B-Cell Lines vs. Multiple Clinical-Stage BTK Inhibitors

The QL47 scaffold demonstrates superior antiproliferative activity across eight B-cell cancer cell lines compared to multiple comparator BTK inhibitors. GI₅₀ values range from 120 to 490 nM across the panel, with QL47 showing 4.9-fold greater potency than BMX-IN-1 in Ramos cells and 10.8-fold greater potency in U2932 cells . In direct comparison, QL47 is more potent than AVL-292 (spebrutinib), CGI-1746, and PCI-32765 (ibrutinib) in antiproliferation assays against these B-cell lines . Additionally, QL47 more effectively induces PARP and Caspase-3 cleavage (apoptosis markers) in Ramos cultures at effective concentrations <5 μM compared to ibrutinib requiring >10 μM at 8 hours . QL47B retains this antiproliferative activity profile, though with attenuated potency consistent with its reduced biochemical IC₅₀ .

Antiproliferative activity GI₅₀ B-cell lymphoma

Optimal QL47B Use Cases in B-Cell Malignancy and BTK Signaling Research


Streptavidin-Based BTK Target Engagement Pull-Down Assays

QL47B is specifically optimized for covalent BTK capture followed by streptavidin-agarose or streptavidin-magnetic bead pull-down. The biotin moiety enables direct detection via streptavidin-HRP without secondary antibodies, and facilitates identification of BTK-interacting proteins via mass spectrometry following affinity enrichment [1]. Users should note that the 1.3 μM IC₅₀ requires higher working concentrations (5-10 μM) for complete target engagement compared to non-biotinylated QL47 .

Mechanistic Studies Distinguishing BTK Inhibition from BTK Degradation

Because QL47B retains the covalent Cys481-binding mechanism that induces BTK degradation following irreversible modification, it serves as a tool for investigating degradation-dependent signaling suppression [1]. This distinguishes QL47B from reversible BTK inhibitors (e.g., pirtobrutinib) and enables comparative studies where degradation versus inhibition represents a key mechanistic variable .

In Vitro Antiproliferative Efficacy Benchmarking in B-Cell Lymphoma Panels

Despite reduced biochemical potency relative to QL47, QL47B retains antiproliferative activity in B-cell cancer lines (inferred from scaffold data showing GI₅₀ 120-490 nM for QL47) [1]. This enables its use as a positive control in viability assays where biotin detection is required for parallel target engagement confirmation. The documented superiority of the QL47 scaffold over ibrutinib and spebrutinib in 8 B-cell line panels provides a benchmark for expected relative efficacy [1].

Chemical Biology Probe for Covalent Inhibitor Target Validation

QL47B was synthesized with the biotin moiety positioned analogously to fluorophore conjugation sites on ibrutinib, making it a rationally designed affinity probe for validating BTK as the primary cellular target of the QL47 chemotype [1]. It enables competition binding studies where unlabeled QL47 or other covalent BTK inhibitors are used to displace QL47B, confirming on-target engagement.

Quote Request

Request a Quote for QL47B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.